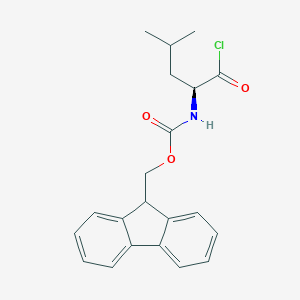

Cloruro de Fmoc-L-Leucilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-L-Leucyl chloride (Fmoc-L-Leu-Cl) is an amino acid derived from leucine and is commonly used in peptide synthesis and bioconjugation. Fmoc-L-Leu-Cl is a versatile reagent with a wide range of applications in the scientific research field. It is a key component in the synthesis of peptides, proteins, and other bioconjugates. It is also used in the production of monoclonal antibodies and in the development of peptide-based drugs.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos en Fase Sólida (SPPS)

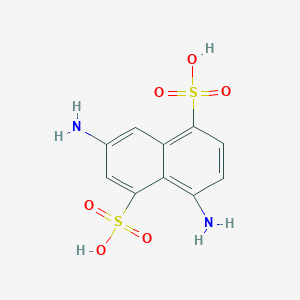

El cloruro de Fmoc-L-Leucilo se utiliza en la síntesis de péptidos en fase sólida (SPPS) . La SPPS es un método utilizado para producir péptidos en cantidades mayores, lo que es particularmente útil para estudios como pruebas biológicas, investigación estructural de RMN y estudios de interacción entre péptidos y otras moléculas .

Síntesis de Ésteres Activos

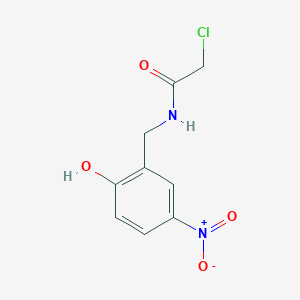

Se ha demostrado que el this compound es un reactivo útil para la síntesis de varios ésteres activos de uso común de aminoácidos Fmoc-/Boc-/Z- . Estos incluyen ésteres de pentafluorofenilo, 2,4,5-triclorofenilo, pentacclorofenilo, p-nitrofenilo, o-nitrofenilo y succinimida .

Anclaje de Aminoácidos Fmoc a Soportes Sólidos de Hidroxilo

El this compound se utiliza para anclar aminoácidos Fmoc a soportes sólidos de hidroxilo . Este procedimiento puede lograr altos rendimientos y evitar la formación de dipéptidos y racemización .

Estudios de Actividad Biológica

Los péptidos sintetizados utilizando this compound pueden tener varias actividades biológicas, lo que los hace importantes para el entorno en el que operan . Estos péptidos pueden tener actividades antimicrobianas, antitrombóticas, opioides y antioxidantes .

Desarrollo de Fármacos

Los péptidos sintetizados utilizando this compound son objetos importantes para el desarrollo de nuevos fármacos . Se están volviendo cada vez más importantes en la ciencia de los materiales debido a sus propiedades de autoensamblaje

Mecanismo De Acción

Target of Action

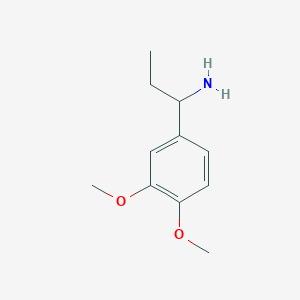

Fmoc-L-Leucyl chloride is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups of amino acids, which it protects during the synthesis process . This protection is crucial in preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .

Mode of Action

The Fmoc group in Fmoc-L-Leucyl chloride is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is typically used for this purpose, as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-L-Leucyl chloride plays a significant role in the biochemical pathway of peptide synthesis . It allows for the efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s introduction and subsequent removal enable the precise assembly of amino acids in the desired sequence .

Pharmacokinetics

The compound’s stability under various conditions, such as its resistance to acid, is crucial for its role in peptide synthesis .

Result of Action

The primary result of Fmoc-L-Leucyl chloride’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, Fmoc-L-Leucyl chloride prevents unwanted side reactions and ensures the correct assembly of the peptide .

Action Environment

The action of Fmoc-L-Leucyl chloride is influenced by the environmental conditions of the reaction . For instance, the compound is stable under acidic conditions but labile under basic conditions . Therefore, the pH of the reaction environment plays a crucial role in the compound’s efficacy and stability .

Análisis Bioquímico

Biochemical Properties

Fmoc-L-Leucyl chloride interacts with various biomolecules in the context of peptide synthesis. The Fmoc group is typically removed with a base such as pyridine . This process is crucial for the synthesis of peptides, including ones of significant size and complexity .

Cellular Effects

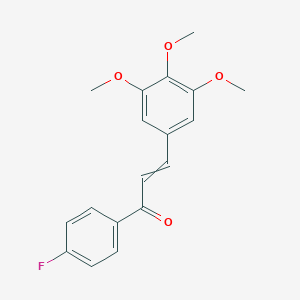

Fmoc-modified amino acids and short peptides have been shown to possess eminent self-assembly features and show potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Molecular Mechanism

The Fmoc group in Fmoc-L-Leucyl chloride serves as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by a base, typically piperidine .

Temporal Effects in Laboratory Settings

The Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions

Metabolic Pathways

Fmoc-modified amino acids are known to be involved in peptide synthesis .

Subcellular Localization

The prediction of protein subcellular localization from their amino acid sequences is an active area of research in bioinformatics .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWFVICGSTUKMS-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)

![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)

![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)